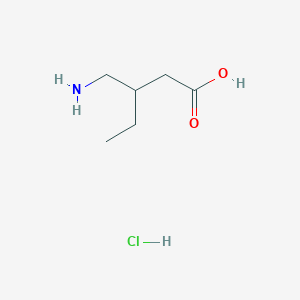

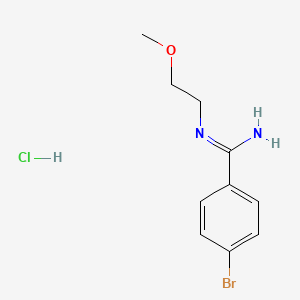

5-Bromo-2-methoxypyridine-4-methanol

Vue d'ensemble

Description

5-Bromo-2-methoxypyridine is a halogenated heterocycle with the empirical formula C6H6BrNO . It has a molecular weight of 188.02 . It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Synthesis Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology was used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxypyridine consists of a six-membered pyridine ring with a bromine atom and a methoxy group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-methoxypyridine-4-methanol were not found, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .Physical And Chemical Properties Analysis

5-Bromo-2-methoxypyridine has a refractive index of 1.555, a boiling point of 80 °C at 12 mmHg, and a density of 1.453 g/mL at 25 °C .Applications De Recherche Scientifique

Pharmaceutical Research: αvβ3 Antagonist Synthesis

5-Bromo-2-methoxypyridine-4-methanol: serves as a crucial building block in the synthesis of the β-alanine moiety of an αvβ3 antagonist . The αvβ3 integrins are proteins involved in various cellular processes, including angiogenesis, which is the formation of new blood vessels. By inhibiting these integrins, researchers can develop treatments for diseases like cancer and osteoporosis, where angiogenesis plays a key role.

Neurological Studies: Somatostatin sst3 Receptor Antagonist

This compound is also used to synthesize potent and selective somatostatin sst3 receptor antagonists . These antagonists have significant implications in neurological research, particularly in studying neurodegenerative diseases and neurological disorders where somatostatin receptors are involved.

Safety and Hazards

Mécanisme D'action

Target of Action

5-Bromo-2-methoxypyridine-4-methanol is primarily used as a building block in the synthesis of more complex molecules. It has been identified as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist . The αvβ3 antagonist targets integrin receptors, which play a crucial role in angiogenesis, while the somatostatin sst3 receptor antagonist targets somatostatin receptors, which are involved in the regulation of endocrine and nervous system functions .

Mode of Action

It’s known that it can participate in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. In these reactions, the compound interacts with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-methoxypyridine-4-methanol are largely dependent on the final compounds it helps synthesize. For instance, when used to synthesize an αvβ3 antagonist, it may affect angiogenesis pathways. When used in the synthesis of a somatostatin sst3 receptor antagonist, it may influence various hormonal regulation pathways .

Result of Action

The molecular and cellular effects of 5-Bromo-2-methoxypyridine-4-methanol are also dependent on the final compounds it helps synthesize. For example, an αvβ3 antagonist could inhibit angiogenesis, affecting the growth of tumors, while a somatostatin sst3 receptor antagonist could influence hormone secretion .

Propriétés

IUPAC Name |

(5-bromo-2-methoxypyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRPYDVZSSLDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)

![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)

![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)

![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)